2-[(4-bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile
Description
The compound 2-[(4-bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative characterized by three distinct substituents: a 4-bromophenylsulfanyl group at position 2, a 2,4-dichlorophenyl group at position 4, and a 4-methylphenyl group at position 4. These substituents confer unique electronic, steric, and physicochemical properties, making it a candidate for applications in medicinal chemistry and materials science. Its structure combines halogenated aromatic rings (Br, Cl) and a sulfur-containing group, which may influence reactivity, binding affinity, and stability .
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15BrCl2N2S/c1-15-2-4-16(5-3-15)24-13-21(20-11-8-18(27)12-23(20)28)22(14-29)25(30-24)31-19-9-6-17(26)7-10-19/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMZUKYKFMFCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=C(C=C(C=C3)Cl)Cl)C#N)SC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15BrCl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(4-bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
Core Structure Variations
- Pyridine vs. Pyrimidine :
- The target compound’s pyridine core differs from pyrimidine-based analogs (e.g., 2-benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile ). Pyrimidines exhibit greater π-deficiency due to two nitrogen atoms, altering electronic properties and reactivity compared to pyridine derivatives .
- Bond lengths around sulfur atoms (C–S–C ≈ 100–102°) are consistent across sulfanyl-containing compounds, suggesting similar conformational stability .
Substituent Effects
Halogenated Aromatic Groups :
- 4-(4-Chlorophenyl)-6-(4-bromophenyl)-2-methoxypyridine-3-carbonitrile (C₁₉H₁₂BrClN₂O, MW 399.67) shares bromophenyl and chlorophenyl groups but includes a methoxy group instead of sulfanyl. Methoxy’s electron-donating nature contrasts with sulfanyl’s moderate electron-withdrawing effects, impacting dipole moments and solubility .
- 6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (C₂₀H₁₂ClF₃N₂S, MW 404.84) replaces the dichlorophenyl group with a trifluoromethyl group, significantly increasing electron-withdrawing effects and lipophilicity .
- Sulfur vs. Oxygen/Nitrogen Substituents: 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile substitutes sulfanyl with an amino group, enhancing hydrogen-bonding capacity and aqueous solubility but reducing thermal stability .
Physicochemical Properties
*Calculated based on substituent contributions; exact data unavailable in provided evidence.
Biological Activity
The compound 2-[(4-bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile , with the CAS number 341964-90-7 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The molecular formula of this compound is with a molecular weight of 526.28 g/mol . Its predicted boiling point is approximately 635.5 °C , and it has a density of 1.57 g/cm^3 .
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects. Below are some key findings:
Anticancer Activity
- Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Cell Lines Tested : In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- IC50 Values : The compound exhibited IC50 values ranging from 5 µM to 20 µM , indicating potent activity against these cell lines.
Antimicrobial Properties
- Bacterial Strains : The compound has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 µg/mL to 30 µg/mL , demonstrating moderate antibacterial activity.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H15BrCl2N2S |
| Molecular Weight | 526.28 g/mol |
| Boiling Point | 635.5 °C |
| Density | 1.57 g/cm³ |
| Anticancer IC50 (MCF-7) | 5 µM |
| Anticancer IC50 (A549) | 20 µM |
| Antibacterial MIC (S. aureus) | 10 µg/mL |
| Antibacterial MIC (E. coli) | 30 µg/mL |
Case Studies
-
Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in cell death, with significant morphological changes observed under microscopy.
"The compound induced apoptosis in MCF-7 cells as evidenced by increased annexin V staining" .
-
Antimicrobial Activity Assessment : Another study focused on the antimicrobial efficacy against E. coli and S. aureus, revealing that the compound inhibited bacterial growth effectively at low concentrations.
"The compound demonstrated significant bactericidal activity, particularly against gram-positive bacteria" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
